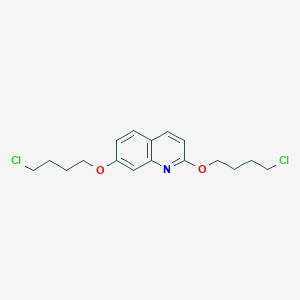

2,7-Bis(4-chlorobutoxy)quinoline

Description

Properties

IUPAC Name |

2,7-bis(4-chlorobutoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMDXIUAHHJECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2,7 Bis 4 Chlorobutoxy Quinoline

Retrosynthetic Analysis and Precursor Identification for 2,7-Bis(4-chlorobutoxy)quinoline

A retrosynthetic analysis of the target molecule, 2,7-Bis(4-chlorobutoxy)quinoline, reveals that the most logical disconnection points are the two ether linkages. This disconnection leads to the identification of two primary precursors: 2,7-dihydroxyquinoline and a suitable four-carbon electrophile bearing a chlorine atom, such as 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane (B103958). This approach is based on the widely used Williamson ether synthesis.

The synthesis of the key intermediate, 2,7-dihydroxyquinoline, can be envisioned through classical quinoline (B57606) synthesis routes. Given the substitution pattern, a plausible precursor for the quinoline ring itself is 3-aminophenol (B1664112). The formation of the pyridine (B92270) ring fused to the benzene (B151609) ring of 3-aminophenol can be achieved through reactions like the Skraup or Doebner-von Miller synthesis, which involve the condensation of an aniline (B41778) with a three-carbon synthon.

The following table summarizes the key precursors identified through this retrosynthetic analysis:

| Precursor Molecule | Role in Synthesis |

| 2,7-Dihydroxyquinoline | Core heterocyclic structure providing the quinoline backbone with hydroxyl groups for etherification. |

| 1,4-Dichlorobutane | Alkylating agent that introduces the 4-chlorobutoxy side chains. |

| 3-Aminophenol | Starting material for the synthesis of the 2,7-dihydroxyquinoline core. |

| Glycerol (B35011) or α,β-unsaturated carbonyl compound | Three-carbon synthon for the construction of the pyridine ring in the quinoline synthesis. |

Optimized Reaction Pathways and Synthesis Protocols for 2,7-Bis(4-chlorobutoxy)quinoline

The synthesis of 2,7-Bis(4-chlorobutoxy)quinoline can be systematically approached in two main stages: the synthesis of the 2,7-dihydroxyquinoline precursor and its subsequent double O-alkylation.

Regioselective Synthesis Strategies for 2,7-Bis(4-chlorobutoxy)quinoline

The regioselectivity in the synthesis of the 2,7-dihydroxyquinoline precursor is crucial. Starting from 3-aminophenol, classical quinoline syntheses can be employed.

Skraup Synthesis: This method involves the reaction of an aniline (in this case, 3-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. The directing effects of the hydroxyl and amino groups on the 3-aminophenol ring favor the formation of the 7-hydroxyquinoline (B1418103) derivative. The 2-hydroxyquinoline (B72897) tautomer (a quinolinone) is also formed.

Doebner-von Miller Reaction: This is a more versatile method where an α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. wikipedia.org For the synthesis of 2,7-dihydroxyquinoline, 3-aminophenol would be reacted with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a conjugate addition, followed by cyclization and dehydrogenation. wikipedia.org

Once 2,7-dihydroxyquinoline is obtained, the subsequent Williamson ether synthesis to form 2,7-Bis(4-chlorobutoxy)quinoline is inherently regioselective for the oxygen atoms of the hydroxyl groups, which are the most nucleophilic sites on the molecule under basic conditions.

Catalytic Systems and Reaction Conditions for 2,7-Bis(4-chlorobutoxy)quinoline Formation

The formation of the ether linkages in 2,7-Bis(4-chlorobutoxy)quinoline is typically achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl groups of 2,7-dihydroxyquinoline to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide.

A general protocol for the double O-alkylation of 2,7-dihydroxyquinoline is as follows:

Deprotonation: 2,7-dihydroxyquinoline is treated with a suitable base to generate the dianion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

Alkylation: The resulting dianion is then reacted with an excess of 1,4-dichlorobutane. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which can facilitate the SN2 reaction.

Catalysis: To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. The PTC helps to transport the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.

The reaction conditions are summarized in the table below:

| Parameter | Condition |

| Reactants | 2,7-Dihydroxyquinoline, 1,4-Dichlorobutane |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Acetone |

| Catalyst | Tetrabutylammonium Bromide (optional) |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

Purification Techniques and Yield Optimization in 2,7-Bis(4-chlorobutoxy)quinoline Synthesis

Following the reaction, the crude product is typically a mixture containing the desired 2,7-Bis(4-chlorobutoxy)quinoline, unreacted starting materials, mono-alkylated byproducts, and inorganic salts. Purification is essential to isolate the target compound in high purity.

Standard purification techniques include:

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.

Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities with different solubility profiles.

Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel is a powerful technique. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used to elute the components based on their polarity.

Yield Optimization can be achieved by carefully controlling the reaction parameters:

Stoichiometry: Using a slight excess of the alkylating agent (1,4-dichlorobutane) and the base can help drive the reaction to completion and maximize the formation of the disubstituted product.

Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimizing the temperature is crucial for achieving a good balance between reaction time and yield.

Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally gives the best results for Williamson ether synthesis.

Use of a Phase-Transfer Catalyst: As mentioned, a PTC can significantly improve the efficiency of the reaction, leading to higher yields in shorter reaction times.

Scalability Considerations for Research-Grade Production of 2,7-Bis(4-chlorobutoxy)quinoline

Scaling up the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline from the laboratory bench to research-grade production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key scalability considerations are outlined in the table below:

| Consideration | Details |

| Reaction Conditions | The use of highly exothermic or hazardous reagents should be minimized. The Skraup synthesis, for instance, is known to be highly exothermic and requires careful temperature control on a large scale. wikipedia.org The Doebner-von Miller reaction may offer a safer alternative. |

| Solvent Selection | Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery and recycling. |

| Reagent Cost and Availability | For larger scale production, the cost and availability of starting materials and reagents become significant factors. |

| Process Safety | A thorough hazard analysis should be conducted for each step of the synthesis. This includes understanding the thermal stability of intermediates and managing any potential exotherms. |

| Work-up and Purification | The purification method should be amenable to large-scale operations. Crystallization is often preferred over chromatography for large quantities due to its lower cost and solvent consumption. |

| Microwave-Assisted Synthesis | For the Williamson ether synthesis step, microwave-assisted protocols have been shown to be scalable and can significantly reduce reaction times and improve yields. wikipedia.orgnih.gov |

By carefully addressing these considerations, the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline can be successfully scaled to meet the demands of research and further development.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,7 Bis 4 Chlorobutoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,7-Bis(4-chlorobutoxy)quinoline Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2,7-Bis(4-chlorobutoxy)quinoline can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the two 4-chlorobutoxy side chains.

Aromatic Region: The quinoline ring protons (H-3, H-4, H-5, H-6, H-8) would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The H-3 and H-4 protons on the pyridine (B92270) ring are expected to appear as doublets due to coupling with each other. The protons on the benzene (B151609) portion of the ring system (H-5, H-6, H-8) would also exhibit characteristic splitting patterns (e.g., doublets or singlets) based on their neighboring protons.

Aliphatic Region: The two equivalent 4-chlorobutoxy chains would produce four sets of signals. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 4.1-4.3 ppm as a triplet. The methylene protons adjacent to the chlorine atom (-CH₂-Cl) would also be downfield, resonating around δ 3.6-3.8 ppm as a triplet. The two central methylene groups (-CH₂-CH₂-) would appear as multiplets further upfield, likely in the δ 1.9-2.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: The nine carbons of the quinoline ring would produce distinct signals in the aromatic region (δ 100-165 ppm). The carbons directly attached to the electronegative oxygen atoms (C-2 and C-7) are expected to be the most downfield, resonating above δ 160 ppm.

Aliphatic Carbons: The four unique carbons of the 4-chlorobutoxy chains would appear in the upfield region. The carbon atom bonded to the ether oxygen (-O-CH₂) is predicted to be around δ 67-69 ppm. The carbon bearing the chlorine atom (-CH₂-Cl) would resonate around δ 44-46 ppm, while the remaining two methylene carbons would have chemical shifts in the δ 25-30 ppm range.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Quinoline H-3, H-4, H-5, H-6, H-8 | 7.0 - 8.0 | Quinoline C-2, C-7 | > 160 |

| -O-CH₂- | 4.1 - 4.3 | Other Quinoline Ar-C | 100 - 150 |

| -CH₂-Cl | 3.6 - 3.8 | -O-CH₂- | 67 - 69 |

| -CH₂-CH₂- (central) | 1.9 - 2.2 | -CH₂-Cl | 44 - 46 |

| -CH₂-CH₂- (central) | 25 - 30 |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Pattern Elucidation of 2,7-Bis(4-chlorobutoxy)quinoline

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,7-Bis(4-chlorobutoxy)quinoline, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₇H₂₁Cl₂NO₂) by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for 2,7-Bis(4-chlorobutoxy)quinoline would include:

Alpha-cleavage of the ether linkage, leading to the loss of a C₄H₈Cl radical.

Cleavage of the C-O bond, resulting in the formation of a quinoline-based cation.

Fragmentation within the butoxy chain, such as the loss of a chlorobutane molecule or HCl.

Subsequent fragmentation of the quinoline ring system.

| m/z (Predicted) | Proposed Fragment Identity |

|---|---|

| 341/343/345 | [M]⁺ (Molecular Ion) |

| 248/250 | [M - C₄H₈Cl]⁺ |

| 160 | [Dihydroxyquinoline]⁺ fragment |

| 91 | [C₄H₈Cl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification in 2,7-Bis(4-chlorobutoxy)quinoline

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,7-Bis(4-chlorobutoxy)quinoline is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy chains would be observed just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkages would be prominent in the 1250-1050 cm⁻¹ range. Finally, the C-Cl stretching vibration would be found in the fingerprint region, typically between 850-550 cm⁻¹. quora.comlibretexts.orgorgchemboulder.com

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C and C=N Stretch |

| 1250 - 1050 | Aryl-Alkyl Ether C-O Stretch |

| 850 - 550 | Alkyl C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring system is an aromatic chromophore that is expected to exhibit characteristic absorption bands in the UV region. Typically, quinoline and its derivatives show multiple bands corresponding to π → π* transitions. The presence of two alkoxy substituents on the quinoline ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The spectrum would likely display two or three main absorption bands between 200 and 350 nm. mdpi.comresearchgate.net

| Predicted λₘₐₓ (nm) | Electronic Transition Type |

|---|---|

| ~230 | π → π |

| ~280 | π → π |

| ~330 | π → π* |

X-ray Crystallography for Solid-State Structure Determination of 2,7-Bis(4-chlorobutoxy)quinoline

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Should single crystals of 2,7-Bis(4-chlorobutoxy)quinoline be grown, this technique could provide unambiguous proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planarity of the quinoline ring and reveal the specific conformation adopted by the two flexible 4-chlorobutoxy side chains in the solid state. Furthermore, X-ray crystallography would elucidate the crystal packing arrangement, showing how individual molecules interact with each other through intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. This information is crucial for understanding the material's solid-state properties.

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (a, b, c) | Not Available |

| Unit Cell Angles (α, β, γ) | Not Available |

| Volume (V) | Not Available |

| Molecules per Unit Cell (Z) | Not Available |

Theoretical and Computational Investigations of 2,7 Bis 4 Chlorobutoxy Quinoline

Molecular Dynamics Simulations and Conformational Analysis of 2,7-Bis(4-chlorobutoxy)quinoline

The two flexible 4-chlorobutoxy side chains of 2,7-Bis(4-chlorobutoxy)quinoline suggest a high degree of conformational freedom. Molecular dynamics (MD) simulations are ideally suited to explore the conformational landscape of such molecules over time, providing insights into their flexibility and preferred shapes in different environments (e.g., in a solvent or near a biological membrane). nih.govnih.gov

MD simulations can reveal the dynamic behavior of the alkoxy chains, including their folding and extension, which can be crucial for binding to a target protein. Analysis of the simulation trajectories can identify the most stable conformers and the energetic barriers between them. nih.gov Although no MD simulations have been reported for 2,7-Bis(4-chlorobutoxy)quinoline, similar studies on other quinoline (B57606) derivatives have been instrumental in understanding their dynamic properties. nih.gov

Prediction of Molecular Interactions and Binding Affinities via Computational Docking Studies for 2,7-Bis(4-chlorobutoxy)quinoline

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method could be used to screen potential biological targets for 2,7-Bis(4-chlorobutoxy)quinoline and to hypothesize its binding mode. The docking process involves placing the ligand (in this case, 2,7-Bis(4-chlorobutoxy)quinoline) into the binding site of a receptor and scoring the different poses based on their predicted binding affinity. nih.gov

Successful docking studies on other quinoline derivatives have provided valuable information on their interactions with various enzymes and receptors, often highlighting key hydrogen bonds and hydrophobic interactions. nih.govnih.gov For 2,7-Bis(4-chlorobutoxy)quinoline, docking could help to understand how the quinoline core and the two 4-chlorobutoxy chains contribute to binding.

Structure-Activity Relationship (SAR) Predictions Based on Computational Modeling for 2,7-Bis(4-chlorobutoxy)quinoline

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling can play a significant role in establishing these relationships. By creating a model based on a series of related compounds, it is possible to predict the activity of new, untested molecules. researchgate.net

In the context of 2,7-Bis(4-chlorobutoxy)quinoline, computational SAR studies would ideally involve a set of analogous molecules with variations in the length of the alkoxy chains, the nature of the halogen, or the substitution pattern on the quinoline ring. By comparing the calculated properties of these analogs with their (hypothetical or experimental) biological activities, a predictive SAR model could be developed. researchgate.net Such models can guide the design of more potent and selective compounds. While specific SAR studies for 2,7-Bis(4-chlorobutoxy)quinoline are not available, the principles have been applied to other series of quinoline derivatives to understand their therapeutic potential. researchgate.net

In Vitro Biological Activity and Mechanistic Studies of 2,7 Bis 4 Chlorobutoxy Quinoline

Evaluation of 2,7-Bis(4-chlorobutoxy)quinoline in Specific Non-Clinical Cellular Models

At present, detailed, peer-reviewed studies evaluating 2,7-Bis(4-chlorobutoxy)quinoline in a wide range of specific non-clinical cellular models are not extensively available in the public domain. The primary characterization of this compound appears in chemical supplier catalogs, which provide basic chemical data but lack in-depth biological activity profiles.

General studies on disubstituted quinoline (B57606) derivatives have demonstrated their potential in various cellular models of disease. For instance, various 2,4-disubstituted quinolines have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies provide a foundation for the potential bioactivity of quinoline compounds, but direct evidence for 2,7-Bis(4-chlorobutoxy)quinoline is scarce.

Identification and Validation of Molecular Targets for 2,7-Bis(4-chlorobutoxy)quinoline Action

Specific molecular targets for 2,7-Bis(4-chlorobutoxy)quinoline have not been definitively identified or validated in published research. However, the broader class of quinoline derivatives has been shown to interact with several key cellular components, offering potential avenues for investigation.

General mechanisms for quinoline compounds include:

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating into DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.

Kinase Inhibition: Quinoline-based compounds have been developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often dysregulated in cancer.

DNA Methyltransferase (DNMT) Inhibition: Some bis-quinoline analogs have been identified as inhibitors of DNA methyltransferases, enzymes that play a critical role in epigenetic regulation and are implicated in cancer development.

Analysis of Cellular Pathway Modulation by 2,7-Bis(4-chlorobutoxy)quinoline in Model Systems

Due to the lack of specific studies on 2,7-Bis(4-chlorobutoxy)quinoline, there is no direct evidence of its effects on cellular pathway modulation. Research on other novel quinoline derivatives has shown that they can influence key signaling pathways involved in cell proliferation, survival, and apoptosis. For example, one quinoline derivative, 91b1, was found to downregulate Lumican, a proteoglycan involved in cell migration, invasion, and proliferation. Another study on quinoline-based inhibitors of the P2X7 receptor demonstrated their ability to inhibit the release of the pro-inflammatory cytokine IL-1β.

Investigation of Gene Expression and Protein Regulation Influenced by 2,7-Bis(4-chlorobutoxy)quinoline in Research Models

There are no specific gene expression or protein regulation studies currently available for 2,7-Bis(4-chlorobutoxy)quinoline. Microarray analyses of other quinoline compounds have been used to identify regulated genes. For instance, a study on the quinoline derivative 91b1 used microarray analysis to identify the downregulation of Lumican as a key molecular event. Such approaches would be necessary to elucidate the molecular effects of 2,7-Bis(4-chlorobutoxy)quinoline.

Structure-Function Relationships at the Molecular Level for 2,7-Bis(4-chlorobutoxy)quinoline Activity

The structure-activity relationships (SAR) for the quinoline class of compounds are complex and depend on the specific biological activity being investigated. The nature and position of substituents on the quinoline ring are critical for activity.

For anticancer activity, studies on 2,4-disubstituted quinolines suggest that the presence of bulky aryl groups at these positions can be important for activity. In the case of antimalarial 4-aminoquinolines, the substituents on the quinoline ring have been shown to influence activity and may play a role in overcoming drug resistance. For P2X7 receptor antagonists, SAR analysis of quinolinone and quinoline derivatives has identified optimal substituents at various positions of the quinoline scaffold for potent antagonism.

For 2,7-Bis(4-chlorobutoxy)quinoline, the two 4-chlorobutoxy side chains at the 2 and 7 positions are the defining structural features. The length and flexibility of these alkoxy chains, as well as the presence of the terminal chlorine atoms, would be expected to significantly influence its physicochemical properties and its interactions with potential molecular targets. However, without specific biological data, any discussion of its structure-function relationship remains speculative.

Advanced Analytical Methodologies for 2,7 Bis 4 Chlorobutoxy Quinoline Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for 2,7-Bis(4-chlorobutoxy)quinoline Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2,7-Bis(4-chlorobutoxy)quinoline. Reversed-phase HPLC (RP-HPLC) is the most common approach for quinoline (B57606) derivatives. researchgate.net

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation from impurities and degradation products. A non-polar C18 stationary phase is often the column of choice for separating basic compounds like quinolines. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute strongly retained compounds and resolve complex mixtures. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for 2,7-Bis(4-chlorobutoxy)quinoline Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for quinoline derivatives. researchgate.net |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to control pH and improve peak shape. sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier in reversed-phase chromatography. sielc.com |

| Gradient | 20% to 80% B over 20 min | Allows for the separation of compounds with a range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | DAD/UV at ~254 nm & 320 nm | Quinoline rings typically show strong absorbance in this UV range. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Note: This table presents a hypothetical starting point for method development. Actual conditions would require empirical optimization.

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) Approaches for 2,7-Bis(4-chlorobutoxy)quinoline Analysis

Gas Chromatography (GC) offers a high-resolution separation technique suitable for volatile and thermally stable compounds. While the relatively high molecular weight (342.26 g/mol ) and boiling point of 2,7-Bis(4-chlorobutoxy)quinoline may present challenges, GC analysis is feasible. cymitquimica.com A rapid GC method has been developed for other chlorinated quinolines using a trifluoropropyl silicone (QF-1) column. oup.comoup.com

The inlet temperature must be optimized to ensure complete volatilization without causing thermal degradation. madison-proceedings.com The analysis is typically run with a temperature program, starting at a lower temperature and ramping up to elute the high-boiling-point analyte. A flame ionization detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (MS) provides definitive structural identification. oup.comnih.gov

GC-MS analysis is particularly powerful. The mass spectrum of 2,7-Bis(4-chlorobutoxy)quinoline would show a distinct molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. libretexts.orgtutorchase.com This results in a characteristic pattern for molecules containing two chlorine atoms, with major peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This isotopic signature provides high confidence in the identification of the compound. The fragmentation pattern would further yield structural information, likely showing losses of the chlorobutyl chains. madison-proceedings.commassbank.eu

Table 2: Proposed GC-MS Parameters for 2,7-Bis(4-chlorobutoxy)quinoline

| Parameter | Condition | Rationale |

| GC Column | QF-1 or DB-5ms (30 m x 0.25 mm, 0.25 µm) | Silicone phases offer good selectivity for halogenated compounds. oup.com |

| Inlet Temperature | 280 °C | Must be high enough for volatilization but below decomposition temp. madison-proceedings.com |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Temperature program to elute the high-boiling analyte. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragment spectra. |

| MS Scan Range | 50 - 450 m/z | Covers the molecular weight of the analyte and its expected fragments. massbank.eu |

| Expected Ions | m/z 341 (M⁺), 343 (M+2), 345 (M+4) | Characteristic isotopic cluster for a C₁₇H₂₁Cl₂NO₂ molecule. libretexts.orgtutorchase.com |

Note: This table is illustrative. Method parameters must be experimentally determined.

Spectrophotometric and Spectrofluorometric Techniques for 2,7-Bis(4-chlorobutoxy)quinoline Quantification

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantification of 2,7-Bis(4-chlorobutoxy)quinoline, provided there are no interfering substances that absorb at the same wavelength. Quinoline derivatives are known to exhibit strong absorption in the UV region. researchgate.netresearchgate.net The analysis involves dissolving the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax). mdpi.com Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared from standards of known concentration. A tri-wavelength spectrophotometric method has been successfully used to quantify quinoline and its hydroxy derivative simultaneously, minimizing interference from the sample matrix. nih.gov

Spectrofluorometry can offer significantly higher sensitivity and selectivity. Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.govrsc.org The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range. This technique is particularly useful for quantifying trace amounts of the compound. The development of a spectrofluorometric method would involve determining the optimal excitation and emission wavelengths for 2,7-Bis(4-chlorobutoxy)quinoline.

Table 3: Spectroscopic Properties of Quinoline Derivatives

| Technique | Property | Typical Range/Observation | Reference |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | 280 - 400 nm, dependent on solvent and substitution. | researchgate.netnih.gov |

| Spectrofluorometry | Excitation Wavelength (λex) | Often corresponds to a UV absorption band. | rsc.org |

| Spectrofluorometry | Emission Wavelength (λem) | Longer than λex, with a characteristic Stokes shift. | nih.gov |

| Spectrofluorometry | Quantum Yield | Varies greatly among derivatives; high yield is good for sensitivity. | rsc.org |

Note: The specific spectroscopic properties of 2,7-Bis(4-chlorobutoxy)quinoline would need to be determined experimentally.

Method Validation Parameters for 2,7-Bis(4-chlorobutoxy)quinoline Analytical Procedures

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For any of the methods described above, a full validation study according to ICH (International Council for Harmonisation) guidelines would be required to ensure the reliability of the results.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is demonstrated by separating the analyte peak from all other peaks.

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromforum.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the percentage recovery is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criterion | Reference |

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) | - |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | researchgate.net |

| Accuracy | Recovery of 98.0% - 102.0% for assay | chromforum.org |

| Precision (Repeatability) | RSD ≤ 2% | researchgate.net |

| Precision (Intermediate) | RSD ≤ 2% | researchgate.net |

| LOD | Signal-to-Noise Ratio of 3:1 | chromforum.org |

| LOQ | Signal-to-Noise Ratio of 10:1 | chromforum.org |

Note: Acceptance criteria may vary depending on the application (e.g., assay vs. impurity testing).

Derivatization and Advanced Applications of 2,7 Bis 4 Chlorobutoxy Quinoline in Chemical Science

Synthesis of Novel Derivatives and Analogues of 2,7-Bis(4-chlorobutoxy)quinoline

The presence of terminal chlorine atoms on the butoxy side chains of 2,7-Bis(4-chlorobutoxy)quinoline provides reactive handles for a variety of nucleophilic substitution reactions. This allows for the synthesis of a diverse array of novel derivatives and analogues. By reacting the parent compound with different nucleophiles, chemists can readily introduce new functional groups, thereby tuning the molecule's physicochemical properties for specific applications.

For instance, substitution with various amines can lead to the formation of piperazine-containing derivatives. nih.gov The synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives has been achieved through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with different secondary amines. nih.gov This highlights a common strategy for creating libraries of compounds with potential biological activity.

Another approach involves the reaction with phenols to create phenoxyquinoline derivatives. researchgate.net For example, new 7-chloro-4-phenoxyquinoline (B12005862) derivatives bearing formyl, oxime, and thiosemicarbazone functional groups have been prepared from 4,7-dichloroquinoline (B193633) and functionalized phenols. researchgate.net These modifications can significantly alter the electronic and steric properties of the quinoline (B57606) core, influencing its interaction with biological targets or its self-assembly behavior.

The versatility of the quinoline core is further demonstrated by the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline. researchgate.netresearchgate.net This multi-step synthesis involves N-oxidation, C2-amidation, and a subsequent SNAr reaction, showcasing the breadth of chemical transformations possible. researchgate.netresearchgate.net

| Parent Compound | Reactant | Resulting Derivative Class | Potential Functional Groups |

| 2,7-Bis(4-chlorobutoxy)quinoline | Amines | Amino-alkoxy-quinolines | Primary, secondary, tertiary amines, piperazines |

| 2,7-Bis(4-chlorobutoxy)quinoline | Phenols | Phenoxy-alkoxy-quinolines | Hydroxyl, formyl, oxime, thiosemicarbazone |

| 2,7-Bis(4-chlorobutoxy)quinoline | Thiols | Thio-alkoxy-quinolines | Thioethers, thiols |

| 2,7-Bis(4-chlorobutoxy)quinoline | Azides | Azido-alkoxy-quinolines | Azides for click chemistry |

Integration of 2,7-Bis(4-chlorobutoxy)quinoline into Functional Materials or Supramolecular Architectures

The bifunctional nature of 2,7-Bis(4-chlorobutoxy)quinoline, with its two reactive arms, makes it an excellent candidate for the construction of larger, more complex structures such as functional materials and supramolecular assemblies. These extended architectures can exhibit novel properties arising from the collective behavior of the assembled molecules.

The terminal chloro groups can be displaced by nucleophiles that are part of a polymer backbone or a larger molecular scaffold. This allows for the covalent incorporation of the quinoline unit into polymers, metal-organic frameworks (MOFs), or other extended networks. The inherent properties of the quinoline core, such as its fluorescence or its ability to coordinate with metal ions, can then be imparted to the resulting material. Quinoline derivatives are recognized as important components in the development of functional materials. researchgate.net

Furthermore, the quinoline ring system and the flexible butoxy chains can participate in non-covalent interactions, such as π-π stacking, hydrogen bonding (if further functionalized), and van der Waals forces. These interactions can drive the self-assembly of the molecules into well-defined supramolecular structures like liquid crystals, gels, or vesicles. The formation of supramolecular networks is often guided by specific non-covalent interactions between functional groups. researchgate.net For example, the interaction between derivatives of 1,3,5-triazine (B166579) and thiophene (B33073) carboxylic acid leads to supramolecular architectures through various non-covalent interactions. researchgate.net While not directly involving 2,7-Bis(4-chlorobutoxy)quinoline, this principle of using specific interactions to build larger structures is highly relevant.

| Architectural Type | Integration Strategy | Key Interactions | Potential Applications |

| Polymers | Covalent incorporation via substitution of chloro groups | Covalent bonds | Light-emitting polymers, sensors, membranes |

| Metal-Organic Frameworks (MOFs) | Use as a functionalized linker | Coordination bonds, π-π stacking | Gas storage, catalysis, sensing |

| Supramolecular Gels | Self-assembly through non-covalent interactions | Hydrogen bonding, π-π stacking, solvophobic effects | Drug delivery, tissue engineering |

| Liquid Crystals | Anisotropic self-assembly | Dipole-dipole interactions, π-π stacking | Displays, optical switches |

Exploration of 2,7-Bis(4-chlorobutoxy)quinoline as a Precursor for Advanced Chemical Entities

Beyond its direct use in derivatives and materials, 2,7-Bis(4-chlorobutoxy)quinoline can serve as a valuable precursor for the synthesis of more complex and advanced chemical entities. The two chlorobutoxy chains can be seen as "protecting groups" or as handles for more intricate synthetic transformations.

One potential application is in the synthesis of macrocycles or cryptands. By reacting 2,7-Bis(4-chlorobutoxy)quinoline with a suitable difunctional nucleophile under high dilution conditions, it may be possible to induce an intramolecular cyclization, leading to the formation of a macrocyclic structure where the two butoxy chains are linked. Such macrocycles often exhibit unique host-guest chemistry and can act as selective receptors for ions or small molecules.

Another avenue of exploration is the use of this compound in the synthesis of drug conjugates or bioprobes. One of the chlorobutoxy chains could be used to attach a targeting moiety (e.g., a peptide or an antibody), while the other could be functionalized with a reporter group (e.g., a fluorophore or a radiolabel). This would result in a bifunctional molecule capable of targeted delivery and imaging.

The compound is also noted as a related product to other complex quinoline derivatives, such as 1-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butyl)-7-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butoxy)quinolin-2(1H)-one, suggesting its role as an intermediate in the synthesis of pharmacologically active agents like Brexpiprazole. pharmaffiliates.com Similarly, related compounds like 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one are impurities of Aripiprazole, further highlighting the relevance of the chlorobutoxy-quinoline motif in pharmaceutical chemistry. chemscene.com

| Advanced Entity | Synthetic Strategy | Potential Function |

| Macrocycles/Cryptands | Intramolecular cyclization with a difunctional linker | Ion/molecule recognition and sensing |

| Bifunctional Probes | Sequential functionalization of the two side chains | Targeted imaging and diagnostics |

| Complex Drug Molecules | Multi-step synthesis using the quinoline core as a scaffold | Therapeutic agents |

Conclusion and Future Research Directions for 2,7 Bis 4 Chlorobutoxy Quinoline

Summary of Key Academic Discoveries Regarding 2,7-Bis(4-chlorobutoxy)quinoline

The primary academic discovery surrounding 2,7-Bis(4-chlorobutoxy)quinoline is its identification and characterization as "Brexpiprazole Impurity 42". synzeal.comchemwhat.comsimsonpharma.com This designation highlights its relevance within the pharmaceutical industry, where the purity of active pharmaceutical ingredients (APIs) is paramount. Brexpiprazole is a quinolinone derivative, and its synthesis involves multiple steps where the formation of related substances is possible.

The likely formation of 2,7-Bis(4-chlorobutoxy)quinoline as a byproduct can be postulated from the known synthesis of Brexpiprazole. A key intermediate in the synthesis of Brexpiprazole is 7-hydroxy-2(1H)-quinolinone. This intermediate is reacted with a reagent such as 1-bromo-4-chlorobutane (B103958) to introduce the butoxy side chain. newdrugapprovals.orgnih.gov Under certain reaction conditions, it is plausible that a double substitution could occur on the quinoline (B57606) ring, particularly if any 2,7-dihydroxyquinoline is present as an impurity in the starting material or formed under the reaction conditions. This would lead to the formation of 2,7-Bis(4-chlorobutoxy)quinoline.

The development of sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), has been crucial in detecting and identifying such low-level impurities in Brexpiprazole. oup.combg.ac.rsacs.org These techniques have allowed for the separation and preliminary characterization of "Brexpiprazole Impurity 42" from the main API and other related substances. researchgate.netresearchgate.net While detailed spectroscopic data in publicly accessible literature is limited, its molecular formula and weight have been established through these analytical techniques.

The following interactive data table summarizes the known properties of 2,7-Bis(4-chlorobutoxy)quinoline based on available data from chemical suppliers and its context as a pharmaceutical impurity.

| Property | Value |

| IUPAC Name | 2,7-Bis(4-chlorobutoxy)quinoline |

| Synonyms | Brexpiprazole Impurity 42 |

| CAS Number | 2060027-95-2 |

| Molecular Formula | C₁₇H₂₁Cl₂NO₂ |

| Molecular Weight | 342.3 g/mol |

| Appearance | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Identification of Unaddressed Research Questions and Academic Gaps for 2,7-Bis(4-chlorobutoxy)quinoline

The identification of 2,7-Bis(4-chlorobutoxy)quinoline as a pharmaceutical impurity has paradoxically highlighted the significant gaps in our academic knowledge of this compound as a distinct chemical entity. The current body of research is almost exclusively focused on its detection and control within the manufacturing of Brexpiprazole.

A primary research gap is the lack of a dedicated, optimized synthesis for 2,7-Bis(4-chlorobutoxy)quinoline. While its formation as a byproduct is understood in principle, a robust and efficient method for its intentional synthesis and purification has not been reported in academic literature. Such a synthesis would be essential for producing the compound in sufficient quantities for further study.

Furthermore, there is a complete absence of published data on the physicochemical properties of purified 2,7-Bis(4-chlorobutoxy)quinoline. Comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry, is not publicly available. This fundamental data is crucial for its unambiguous identification and for understanding its chemical behavior.

The most significant academic gap is the complete lack of information regarding the biological activity of 2,7-Bis(4-chlorobutoxy)quinoline. As an impurity in a psychoactive drug, understanding its potential pharmacological and toxicological profile is of utmost importance. It is unknown whether this compound is biologically inert or if it possesses any activity, either similar to or distinct from Brexpiprazole.

Proposed Avenues for Future Scholarly Investigations of 2,7-Bis(4-chlorobutoxy)quinoline

The existing knowledge gaps provide a clear roadmap for future scholarly investigations into 2,7-Bis(4-chlorobutoxy)quinoline. These research avenues would not only contribute to a more comprehensive understanding of this specific molecule but also have broader implications for pharmaceutical science and medicinal chemistry.

A foundational area for future research is the development of a targeted and scalable synthesis of 2,7-Bis(4-chlorobutoxy)quinoline. This would enable the production of a high-purity reference standard, which is essential for accurate analytical method development and validation in the pharmaceutical industry.

Once a pure sample is available, comprehensive physicochemical and spectroscopic characterization should be undertaken. This would involve detailed analysis using NMR, IR, UV-Vis, and mass spectrometry to create a complete and publicly available dataset for this compound. X-ray crystallography could also be employed to determine its solid-state structure.

Finally, the unique disubstituted quinoline scaffold of 2,7-Bis(4-chlorobutoxy)quinoline could be explored as a platform for the synthesis of novel derivatives . The two chlorobutoxy side chains provide reactive handles for further chemical modification, potentially leading to the discovery of new compounds with interesting biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Bis(4-chlorobutoxy)quinoline?

- Methodological Answer : The synthesis typically involves substituting chlorine atoms in 4,7-dichloroquinoline with 4-chlorobutoxy groups. A common approach includes reacting 4,7-dichloroquinoline with 4-chlorobutanol under alkaline conditions or using phosphorus oxychloride (POCl₃) as a chlorinating agent to activate substitution sites. For example, analogous methods for 4,7-dichloroquinoline synthesis involve heterocyclization of 3-chloroaniline derivatives followed by chlorination .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in quinoline derivatives show distinct splitting patterns (e.g., δ 8.57 ppm for quinoline protons in related compounds) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 342.26 for [M+H]⁺) .

- HPLC : Reversed-phase C18 columns assess purity (≥99%) using methanol/water gradients, as demonstrated for structurally similar chlorinated quinolines .

Q. What analytical methods are used to assess purity in pharmaceutical impurity studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, impurities like Brexpiprazole Impurity 45 (2,7-Bis(4-chlorobutoxy)quinoline) are quantified using calibrated reference standards and validated methods with detection limits <0.1% .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer :

- Temperature Control : Maintaining temperatures below 100°C during substitution prevents decomposition of sensitive intermediates.

- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of 4-chlorobutanol, reducing competing reactions .

- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) .

Q. What crystallographic techniques resolve structural ambiguities in chlorinated quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯Cl interactions in 4-chloro-6,7-dimethoxyquinoline stabilize planar quinoline rings, with deviations <0.08 Å from the mean plane .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., dechlorinated or hydrolyzed derivatives) .

Q. What role does 2,7-Bis(4-chlorobutoxy)quinoline play in impurity profiling for antipsychotic drugs?

- Methodological Answer : As Brexpiprazole Impurity 45, it arises during alkylation steps in drug synthesis. Control strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.